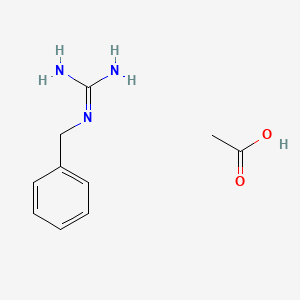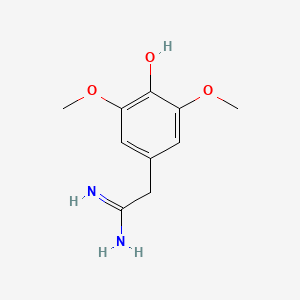
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of heterocyclic compounds, including quinazoline derivatives, have been extensively studied. For example, compounds with the oxadiazole moiety, similar to the structure , have been synthesized and characterized through various spectroscopic methods, demonstrating their potential in developing novel materials with unique properties (Hęclik et al., 2017).
Biological Applications
- Some novel compounds containing lawsone, which shares a structural resemblance with the compound of interest, have shown potential in antioxidant and antitumor activities. This suggests the possibility of exploring similar compounds for therapeutic applications (Hassanien et al., 2022).
Chemical Sensors
- Derivatives of naphthalimide, which, like the compound , contain heterocyclic moieties, have been utilized as efficient reversible colorimetric and fluorescent chemosensors for ion detection. This highlights the potential of similar compounds in sensor technology and environmental monitoring (Zhang et al., 2020).
Photoluminescent Materials
- Carbazole-based compounds, akin to the structure of interest, have been developed to exhibit intense red emission under blue-light excitation, indicating their use in light-emitting diode (LED) technologies and as materials for optical devices (He et al., 2010).
Antimicrobial and Antifungal Activities
- Similar heterocyclic compounds have been evaluated for their antimicrobial and antifungal activities, suggesting the potential application of the compound in developing new antibacterial and antifungal agents (Sirgamalla & Boda, 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione through a series of reactions involving coupling with 3-phenethyl-2,4(1H,3H)-quinazolinedione.", "Starting Materials": [ "3-ethoxyaniline", "ethyl chloroformate", "sodium azide", "sodium hydroxide", "acetic anhydride", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "triethylamine", "N,N-dimethylformamide", "phosphorus oxychloride", "potassium carbonate", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium nitrite", "copper(I) bromide", "sodium borohydride", "sodium cyanoborohydride", "acetonitrile", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. React 3-ethoxyaniline with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form 3-ethoxyphenyl N-ethoxycarbonyl carbamate.", "b. React the above product with sodium azide in the presence of water and acetic acid to form 3-ethoxyphenyl N-ethoxycarbonyl azide.", "c. React the above product with phosphorus oxychloride in the presence of chloroform to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.", "d. React the above product with sodium hydroxide in the presence of water to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. React 3-phenethyl-2,4(1H,3H)-quinazolinedione with sodium acetate and acetic anhydride in the presence of acetic acid to form 3-phenethyl-2,4(1H,3H)-quinazolinedione-3'-acetate.", "b. React the above product with sodium nitrite and copper(I) bromide in the presence of water to form 3-phenethyl-2,4(1H,3H)-quinazolinedione-3'-diazoacetate.", "c. React the above product with 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of potassium carbonate and acetonitrile to form 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "d. Reduce the above product with sodium borohydride or sodium cyanoborohydride in the presence of acetic acid and water to obtain the final product." ] } | |
Numéro CAS |
1207059-51-5 |
Formule moléculaire |
C26H22N4O4 |
Poids moléculaire |
454.486 |
Nom IUPAC |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-33-20-10-6-9-18(15-20)23-28-24(34-29-23)19-11-12-21-22(16-19)27-26(32)30(25(21)31)14-13-17-7-4-3-5-8-17/h3-12,15-16H,2,13-14H2,1H3,(H,27,32) |
Clé InChI |
GATXZICKESWLRJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)
![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
